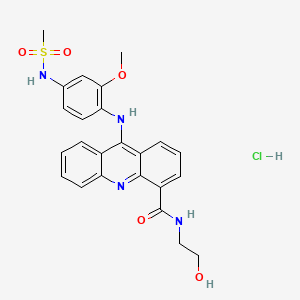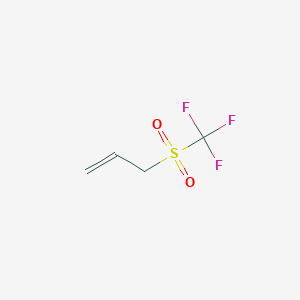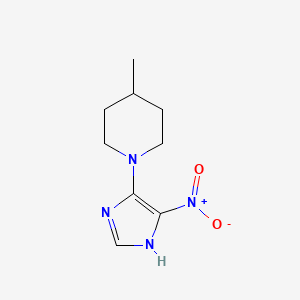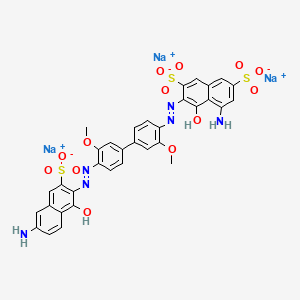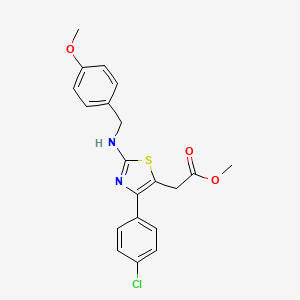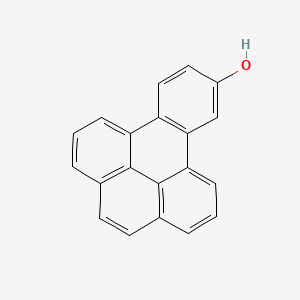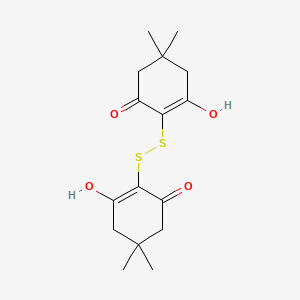
2-Cyclohexen-1-one, 2,2'-dithiobis[3-hydroxy-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexenone ring, two thiol groups, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- typically involves the use of 2-aminopyrazine as a catalyst. The process begins with the activation of the aldehyde carbonyl group through hydrogen bond formation with the amino group of 2-aminopyrazine. This activation leads to the insertion of one molecule of dimedone, forming an intermediate compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized through catalytic oxidation processes, involving the use of hydrogen peroxide and vanadium catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The thiol and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions can produce ketones or carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action for 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- involves the activation of the aldehyde carbonyl group by hydrogen bond formation with the amino group of 2-aminopyrazine. This activation facilitates the insertion of dimedone, leading to the formation of intermediate compounds that undergo further reactions . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to form stable intermediates and react with various nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexenone ring structure.
3-Oxo-α-ionol: Contains a similar cyclohexenone ring but with additional functional groups.
Blumenol C: Another compound with a cyclohexenone ring and hydroxyl groups.
Uniqueness
What sets 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- apart from these similar compounds is the presence of two thiol groups and hydroxyl groups, which provide unique reactivity and versatility in chemical synthesis and applications.
Propriétés
| 78663-71-5 | |
Formule moléculaire |
C16H22O4S2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)disulfanyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H22O4S2/c1-15(2)5-9(17)13(10(18)6-15)21-22-14-11(19)7-16(3,4)8-12(14)20/h17,19H,5-8H2,1-4H3 |
Clé InChI |
JJTUKNJEKYRZSK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)SSC2=C(CC(CC2=O)(C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)

